LogP Comparison: 3-Bromo-5-isopropyl-1,2,4-oxadiazole vs. 3-Bromo-5-cyclopropyl Analog
The isopropyl substituent confers lower lipophilicity compared to the cyclopropyl analog, which is a critical parameter for predicting membrane permeability and metabolic stability in drug discovery programs .
| Evidence Dimension | LogP (XLogP3) |
|---|---|
| Target Compound Data | 1.57 |
| Comparator Or Baseline | 3-bromo-5-cyclopropyl-1,2,4-oxadiazole: 1.70 |
| Quantified Difference | ΔLogP = -0.13 |
| Conditions | Calculated XLogP3 values from different vendor datasheets; direct experimental comparison not identified |
Why This Matters
Lower lipophilicity can reduce off-target binding and improve aqueous solubility, factors that influence lead optimization decisions.
